molecular formula C13H22Cl2N2O2 B13389525 Benzyl 2,6-diaminohexanoate dihydrochloride

Benzyl 2,6-diaminohexanoate dihydrochloride

Cat. No.: B13389525
M. Wt: 309.2 g/mol
InChI Key: JKVQJCVWGBIKPE-UHFFFAOYSA-N
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Description

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride typically involves the esterification of lysine followed by benzyl protection. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. The process involves multiple steps, including the protection of amino groups and the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic cycles, and influence biochemical pathways. The exact mechanism depends on the context of its use, such as in enzymatic reactions or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-diaminohexanoate dihydrochloride
  • Methyl 2,6-diaminohexanoate dihydrochloride

Uniqueness

(S)-Benzyl 2,6-diaminohexanoate dihydrochloride is unique due to its benzyl protection, which provides stability and reactivity that is different from other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

Molecular Formula

C13H22Cl2N2O2

Molecular Weight

309.2 g/mol

IUPAC Name

benzyl 2,6-diaminohexanoate;dihydrochloride

InChI

InChI=1S/C13H20N2O2.2ClH/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,14-15H2;2*1H

InChI Key

JKVQJCVWGBIKPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl.Cl

Origin of Product

United States

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